molecular formula C10H14N6O2 B1218840 3'-Amino-2',3'-dideoxyadenosine CAS No. 7403-25-0

3'-Amino-2',3'-dideoxyadenosine

Cat. No. B1218840
CAS RN: 7403-25-0
M. Wt: 250.26 g/mol
InChI Key: MVAJRASUDLEWKZ-RRKCRQDMSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Amino-2',3'-dideoxyadenosine and its analogs involves several key steps, including nucleophilic displacement reactions, Barton deoxygenation, and protective group strategies. For instance, 8-Aza-7-deaza-2',3'-dideoxyadenosine, an analog, was synthesized from 8-aza-7-deaza-2'-deoxyadenosine through a series of reactions including benzoylation, dimethoxytritylation, and Barton deoxygenation, showcasing the complexity and diversity of synthetic routes available for such compounds (Seela & Kaiser, 1988).

Molecular Structure Analysis

Structural analysis of dideoxynucleosides, including 3'-Amino-2',3'-dideoxyadenosine, reveals unique conformations due to the absence of hydroxyl groups. For example, studies on similar dideoxynucleosides have shown that the sugar rings often adopt conformations intermediate between envelope and half-chair, indicating how structural modifications influence the overall molecular conformation (Silverton et al., 1988).

Chemical Reactions and Properties

3'-Amino-2',3'-dideoxyadenosine participates in various chemical reactions characteristic of its functional groups. The amino group, for example, offers sites for nucleophilic addition or substitution reactions. Chemical studies often explore the stability, reactivity, and interactions of such compounds with enzymes or other biological molecules. For instance, some analogs of 3'-Amino-2',3'-dideoxyadenosine have been found to inhibit mammalian adenosine deaminase, highlighting the potential for specific chemical interactions based on the molecule's structure (Nair et al., 1991).

Scientific Research Applications

Inhibition of Viral Replication

3'-Amino-2',3'-dideoxyadenosine, along with similar compounds like 2',3'-dideoxyadenosine, has been researched for its ability to inhibit retroviral DNA synthesis and mRNA expression. Mitsuya et al. (1987) discovered that these compounds could inhibit the virus responsible for AIDS, providing long-term protection in T cells exposed to the virus under conditions of substantial viral excess. This inhibition is achieved by blocking reverse transcription from viral RNA to viral DNA, with no viral mRNA expression detected in cells protected by these drugs over extended periods. This makes these compounds promising agents for further studies in the treatment of patients infected with retroviruses (Mitsuya et al., 1987).

Metabolism and Anti-HIV Activity

Haertlé et al. (1988) studied 2-halo-2',3'-dideoxyadenosine derivatives, including 3'-Amino-2',3'-dideoxyadenosine, for their metabolism and anti-HIV activity. These derivatives inhibited the cytopathic effects of HIV and retarded viral replication in T lymphoblasts, demonstrating their potential as anti-HIV agents. These findings have significant implications for anti-HIV chemotherapy (Haertlé et al., 1988).

Inhibition of Adenosine Deaminase

Nair et al. (1991) synthesized 2',3'-dideoxyadenosine analogues, including 3'-Amino-2',3'-dideoxyadenosine, that are resistant to deamination by mammalian adenosine deaminase or are very poor substrates for this enzyme. These compounds are competitive inhibitors of adenosine deaminase, highlighting their potential therapeutic applications in conditions where inhibition of this enzyme is desirable (Nair et al., 1991).

Antiviral Research

Research has also been conducted on variations of 3'-Amino-2',3'-dideoxyadenosine, exploring their synthesis and conversion for potential use in antiviral applications. Seela and Kaiser (1988) synthesized compounds like 8-Aza-7-deaza-2',3'-dideoxyadenosine and investigated their potential in antiviral research. However, these compounds showed no appreciable activity against human immunodeficiency virus, highlighting the importance of structural specificity in antiviral effectiveness (Seela & Kaiser, 1988).

Safety And Hazards

The safety information for 3’-Amino-2’,3’-dideoxyadenosine indicates that it is potentially hazardous . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAJRASUDLEWKZ-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224837
Record name 2',3'-Dideoxy-3'-aminoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-2',3'-dideoxyadenosine

CAS RN

7403-25-0
Record name 2',3'-Dideoxy-3'-aminoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxy-3'-aminoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
WW Lee, A Benitez, CD Anderson… - Journal of the …, 1961 - ACS Publications
The general chemical approach to deoxyribonucleosides by which 2'-deoxyadenosine was previously prepared has now been used to synthesize 3'-and 2'-aminodideoxyadenosine (…
Number of citations: 61 pubs.acs.org
P Herdewijn, J Balzarini, R Pauwels… - Nucleosides & …, 1989 - Taylor & Francis
The mono- and diamino analogues of 9-(2-deoxy-α-D-erythro-pen-tofuranosyl)adenine la, 9-(2-deoxy-α-D-threo-pentofuranosyl)adenine 4a, 9-(3-deoxy-α-D-erythro-pentofuranosyl)…
Number of citations: 32 www.tandfonline.com
I Lavandera, S Fernández, M Ferrero, V Gotor - Tetrahedron, 2003 - Elsevier
High yielding synthetic routes to 3′,5′-diamino-2′,3′,5′-trideoxycytidine and 3′,5′-diamino-2′,3′,5′-trideoxyadenosine are described. In addition, the protonation behavior …
Number of citations: 11 www.sciencedirect.com
GV Zaitseva, EI Kvasyuk, EV Vaaks… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
Abstract Treatment of O 2 , 3′-anhydro-5′-O-trityl derivatives of thymidine (1) and 2′-deoxyuridine (2) with lithium azide in dimethylformamide at 150 C resulted in the formation of the …
Number of citations: 32 www.tandfonline.com
S Frederiksen - Archives of Biochemistry and Biophysics, 1966 - Elsevier
A purified adenosine deaminase from calf intestine was investigated with respect to its substrate specificity. Kinetic constants are given for the enzymic deamination of the following …
Number of citations: 128 www.sciencedirect.com
R Eisenhuth, C Richert - The Journal of organic chemistry, 2009 - ACS Publications
5′-Protected 3′-amino-2′,3′-dideoxynucleosides containing any of the four canonical nucleobases (A/C/G/T) were prepared via azides in five to six steps, starting from …
Number of citations: 43 pubs.acs.org
S Frederiksen, H Klenow - Antineoplastic and Immunosuppressive Agents …, 1975 - Springer
At present only one principle for enzyme reactions responsible for synthesis of polynucleotide chains is known. It consists of extension of chains in the 5’→3’ direction by a nucleophilic …
Number of citations: 9 link.springer.com
CD Anderson, WW Lee, L Goodman… - Journal of the American …, 1961 - ACS Publications
Application of a synthetic sequence involving migration of an ethylthio group via an episulfonium intermediate led to a synthesis of 3-amino-2, 3-dideoxy-D-ribose isolated as its …
Number of citations: 22 pubs.acs.org
AI Zinchenko, VN Barai… - Chemistry of Natural …, 1989 - researchgate.net
In the synthesis of nucleoside 5'-monophosphates frequent use is made of nucleoside phosphotransferases (NPTs), which catalyze the transfer of phosphate groups from molecules of …
Number of citations: 4 www.researchgate.net
B Lindberg, H Klenow, K Hansen - Journal of Biological Chemistry, 1967 - ASBMB
Adenosine kinase has been partially purified from homogenates of rabbit liver and Ehrlich ascites tumor cells. The kinase preparation obtained was free of adenosine deaminase and …
Number of citations: 192 www.jbc.org

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